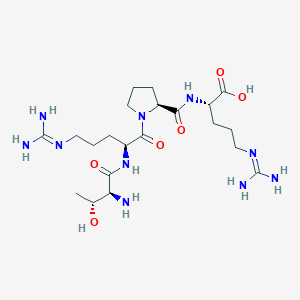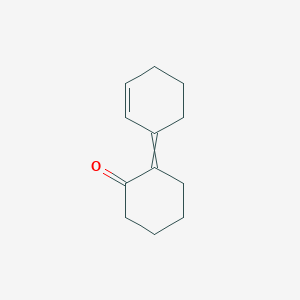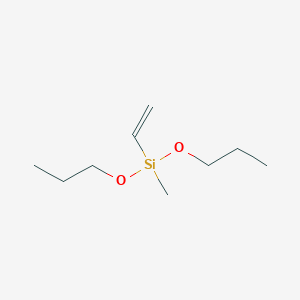
Ethenyl(methyl)dipropoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl(methyl)dipropoxysilane is an organosilicon compound that features a silicon atom bonded to an ethenyl group, a methyl group, and two propoxy groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenyl(methyl)dipropoxysilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically requires a catalyst, such as platinum or rhodium complexes, and is carried out under mild conditions to ensure high yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of methylchlorosilane with propanol in the presence of a base, such as sodium hydroxide. This method is advantageous due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl(methyl)dipropoxysilane undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The propoxy groups can be substituted with other alkoxy groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like alkoxides or amines
Major Products Formed
The major products formed from these reactions include epoxides, diols, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethenyl(methyl)dipropoxysilane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethenyl(methyl)dipropoxysilane involves its ability to form strong covalent bonds with various substrates. The ethenyl group can undergo polymerization or cross-linking reactions, while the propoxy groups enhance the compound’s solubility and reactivity. These properties make it an effective coupling agent and surface modifier .
Comparación Con Compuestos Similares
Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Methacryloxypropyltrimethoxysilane
Uniqueness
Ethenyl(methyl)dipropoxysilane is unique due to its combination of ethenyl and propoxy groups, which provide a balance of reactivity and solubility. This makes it particularly useful in applications where both properties are desired, such as in the production of advanced materials and surface treatments .
Propiedades
Número CAS |
62883-95-8 |
|---|---|
Fórmula molecular |
C9H20O2Si |
Peso molecular |
188.34 g/mol |
Nombre IUPAC |
ethenyl-methyl-dipropoxysilane |
InChI |
InChI=1S/C9H20O2Si/c1-5-8-10-12(4,7-3)11-9-6-2/h7H,3,5-6,8-9H2,1-2,4H3 |
Clave InChI |
QKDMJUDWTWAFPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCO[Si](C)(C=C)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


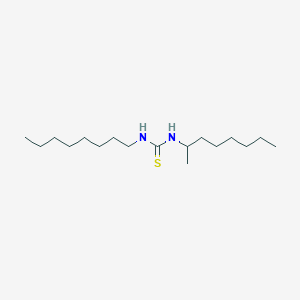
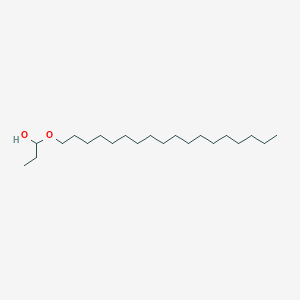
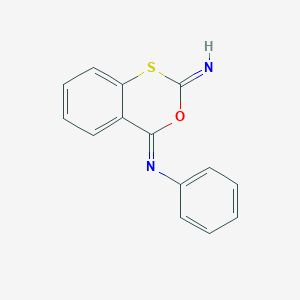
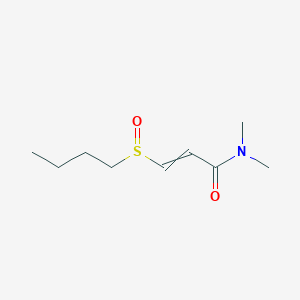
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
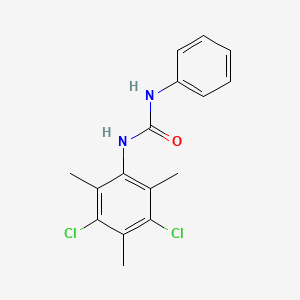
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
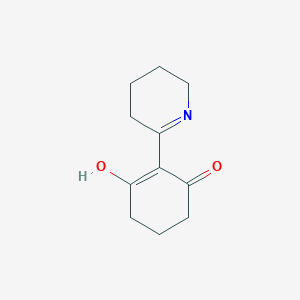
methanone](/img/structure/B14512909.png)
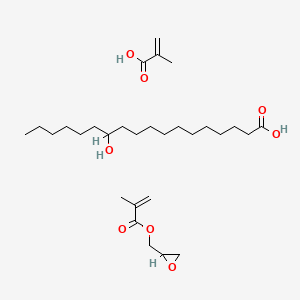
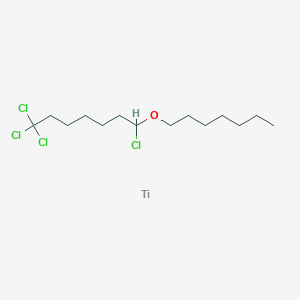
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
